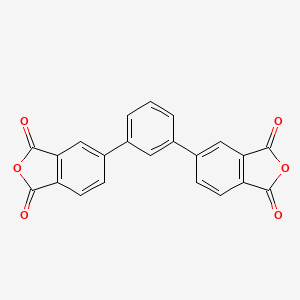

1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis-

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- involves several stages. For instance, in the synthesis of backbone polymacrocycles of predominantly hydrocarbon character, a derivative of this compound was employed as a monomer. The reaction of nucleophilic nitro substitution of 4-nitrophthalonitrile with 5‑methylresorcinol (orcinol) potassium salt and subsequent hydrolysis of the nitrile groups have afforded 5‑methyl-1,3-phenylene-bis-4-oxyphthalic acid, dehydration of which has given the corresponding dianhydride .Molecular Structure Analysis

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- contains total 42 bond(s); 32 non-H bond(s), 22 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 4 ester(s) (aromatic), and 2 anhydride(s) (-thio) . It contains total 38 atom(s); 10 Hydrogen atom(s), 22 Carbon atom(s), and 6 Oxygen atom(s) .Physical And Chemical Properties Analysis

The molecular weight of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- is 370.3 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass are 370.04773803 g/mol . The topological polar surface area is 86.7 Ų . It has a heavy atom count of 28 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- serves as an intermediate in the synthesis of various complex molecules due to its reactive furandione rings. For instance, it's used in the preparation of metal passivators and light-sensitive materials. A notable development in green chemistry includes the efficient, environmentally benign synthesis of related compounds from readily available precursors, demonstrating its versatility in sustainable chemical processes (Gu, Yu, Zhang, & Xu, 2009).

Biomedical Applications

The compound's derivatives have shown potential in biomedical research, particularly as antineoplastic agents. A series of related compounds were found to exhibit excellent cytotoxic properties, often surpassing contemporary anticancer drugs. These molecules demonstrate tumor-selective toxicity and can modulate multi-drug resistance, highlighting their potential as candidate drugs for cancer therapy. Their modes of action include apoptosis induction, generation of reactive oxygen species, and mitochondrial function disruption, suggesting a multifaceted approach to cancer treatment (Hossain, Enci, Dimmock, & Das, 2020).

Materials Science

In materials science, 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- related compounds contribute to the development of advanced materials. For example, plastic scintillators incorporating polymethyl methacrylate and various luminescent dyes have been investigated for their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. The research in this domain explores replacing conventional secondary solvents in scintillators with more stable alternatives without compromising performance, thereby enhancing the materials' applicability in radiation detection (Salimgareeva & Kolesov, 2005).

Propiedades

IUPAC Name |

5-[3-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O6/c23-19-15-6-4-13(9-17(15)21(25)27-19)11-2-1-3-12(8-11)14-5-7-16-18(10-14)22(26)28-20(16)24/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTBVQSHMVDVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451938 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |

CAS RN |

113837-02-8 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)

![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)

![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)

![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)